Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)

Vue d'ensemble

Description

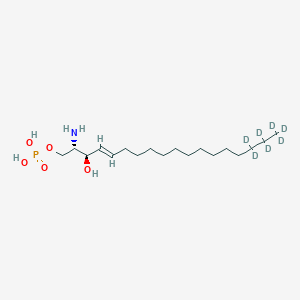

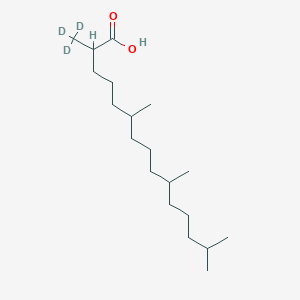

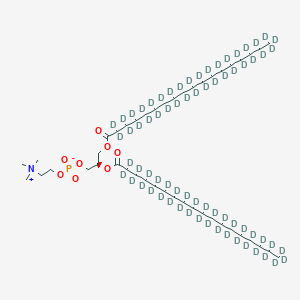

Le 1,2-Dipalmitoyl-3-Linoléoyl-rac-glycérol est un composé triacylglycérol qui contient de l'acide palmitique aux positions sn-1 et sn-2 et de l'acide linoléique à la position sn-3 . On le trouve dans diverses sources naturelles telles que les huiles d'autruche et d'émeu, ainsi que dans la graisse de lait bovin . Ce composé est également connu sous d'autres noms tels que 1,2-Palmitin-3-Linoléine et TG (16:0/16:0/18:2) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,2-Dipalmitoyl-3-Linoléoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant le glycérol et les acides gras respectifs. La réaction implique généralement l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification . Les conditions de réaction comprennent souvent des températures élevées et l'élimination de l'eau pour conduire la réaction à son terme.

Méthodes de production industrielle

Dans les milieux industriels, la production de 1,2-Dipalmitoyl-3-Linoléoyl-rac-glycérol peut impliquer l'utilisation de méthodes enzymatiques, où les lipases sont utilisées pour catalyser l'estérification du glycérol avec les acides palmitique et linoléique . Cette méthode offre une plus grande spécificité et des rendements plus élevés que les méthodes chimiques traditionnelles.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2-Dipalmitoyl-3-Linoléoyl-rac-glycérol subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Principaux produits formés

Oxydation : Hydroperoxydes et autres produits de dégradation oxydative.

Hydrolyse : Acides gras libres (acide palmitique et acide linoléique) et glycérol.

4. Applications de la recherche scientifique

Le 1,2-Dipalmitoyl-3-Linoléoyl-rac-glycérol a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudié pour son rôle dans le métabolisme des lipides et ses effets sur les processus cellulaires.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Dipalmitoyl-3-Linoléoyl-rac-glycérol implique son interaction avec les voies métaboliques des lipides. Le composé peut être hydrolysé par les lipases pour libérer des acides gras libres, qui sont ensuite utilisés dans divers processus métaboliques . Le fragment d'acide linoléique, en particulier, joue un rôle dans la modulation des réponses inflammatoires et le maintien de l'intégrité de la membrane cellulaire .

Applications De Recherche Scientifique

1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound can be hydrolyzed by lipases to release free fatty acids, which are then utilized in various metabolic processes . The linoleic acid moiety, in particular, plays a role in modulating inflammatory responses and maintaining cell membrane integrity .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dipalmitoyl-3-Oléoyl-rac-glycérol : Contient de l'acide oléique au lieu de l'acide linoléique à la position sn-3.

1,2-Dipalmitoyl-3-Stéaroyl-rac-glycérol : Contient de l'acide stéarique à la position sn-3.

1,3-Dipalmitoyl-2-Linoléoyl Glycérol : Contient de l'acide linoléique à la position sn-2 au lieu de la position sn-3.

Unicité

Le 1,2-Dipalmitoyl-3-Linoléoyl-rac-glycérol est unique en raison de la présence d'acide linoléique à la position sn-3, ce qui lui confère des propriétés biochimiques distinctes et des avantages pour la santé potentiels . La combinaison d'acides palmitique et linoléique dans cette configuration spécifique influence son comportement dans les systèmes biologiques et ses applications dans divers domaines .

Propriétés

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWYSKGJIDFSRC-DHSNEXAOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313271 | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2535-35-5 | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)

![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)